(1R)-endo-(+)-Fenchyl alcohol

Overview

Description

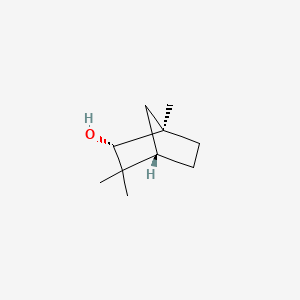

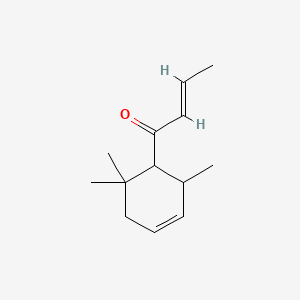

(1R)-endo-(+)-Fenchyl alcohol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a naturally occurring compound found in various essential oils, including those of fennel and lavender. This compound is known for its pleasant, camphor-like aroma and is used in the fragrance and flavor industries.

Synthetic Routes and Reaction Conditions:

Hydration of Fenchene: One common method involves the hydration of fenchene, a bicyclic monoterpene, in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product.

Reduction of Fenchone: Another method involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process selectively produces this compound.

Industrial Production Methods:

Biocatalytic Processes: Industrial production often employs biocatalytic processes using enzymes like alcohol dehydrogenases.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form fenchone or other oxidized derivatives. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced further to form various hydrogenated products, although this is less common.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Fenchone and other oxidized derivatives.

Reduction: Various hydrogenated products.

Substitution: Halogenated fenchyl derivatives.

Scientific Research Applications

(1R)-endo-(+)-Fenchyl alcohol has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is utilized in the fragrance and flavor industries due to its pleasant aroma and flavor profile.

Mechanism of Action

The mechanism of action of (1R)-endo-(+)-Fenchyl alcohol involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating biological responses.

Cell Membrane Interaction: It can interact with cell membranes, altering their permeability and function.

Comparison with Similar Compounds

(1R)-endo-(+)-Fenchyl alcohol can be compared with other similar compounds such as:

Menthol: Both have a similar camphor-like aroma, but menthol has a cooling effect, whereas this compound does not.

Borneol: Similar in structure, but borneol has a different stereochemistry and slightly different aroma.

Camphor: Both are found in essential oils, but camphor is a ketone, while this compound is an alcohol.

These comparisons highlight the unique properties of this compound, making it valuable in various applications.

Properties

IUPAC Name |

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-OYNCUSHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044307 | |

| Record name | (1R)-endo-(+)-Fenchyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-02-9, 14575-74-7 | |

| Record name | (+)-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchyl alcohol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Fenchyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-endo-(+)-Fenchyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fenchyl alcohol?

A1: Fenchyl alcohol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What are the key spectroscopic characteristics of fenchyl alcohol?

A2: While specific spectroscopic data is limited in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) serves as a primary tool for identifying and quantifying fenchyl alcohol in various matrices, including essential oils and plant extracts [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: Does fenchyl alcohol possess any known biological activity?

A3: While research on the specific mechanisms of action of fenchyl alcohol is limited, studies have explored its potential antifungal and anti-insect properties. For example, fenchyl alcohol, as a component of Eucalyptus grandis × E. urophylla essential oil, contributed to the oil's inhibitory effects on pathogenic fungi and pest insects [].

Q4: What is the role of fenchyl alcohol in essential oils?

A4: Fenchyl alcohol is a common constituent of various essential oils, including those derived from cedar, lime, Douglas fir, and certain species of Artemisia and Cymbopogon [, , , , , , ]. Its presence contributes to the characteristic aroma profile of these oils.

Q5: How does fenchyl alcohol impact the aroma of essential oils?

A5: Studies suggest fenchyl alcohol can modify the aroma expression of other terpenes in essential oils. For example, in Chrysanthemum essential oils, the addition of fenchyl alcohol was found to decrease the olfactory threshold of terpene recombinations, enhancing their herbal and green notes while masking fruity notes [].

Q6: What analytical techniques are primarily used to study fenchyl alcohol?

A6: GC-MS is the most frequently employed technique for analyzing fenchyl alcohol in various matrices [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Additionally, techniques like headspace liquid phase microextraction (HLPME) coupled with GC-MS have been explored to improve the extraction and analysis of volatile compounds like fenchyl alcohol from plant materials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)